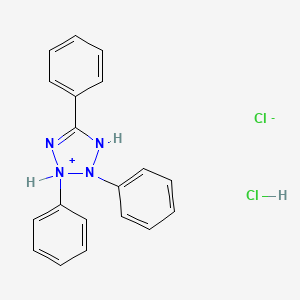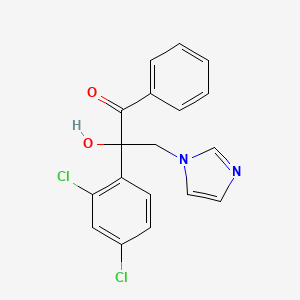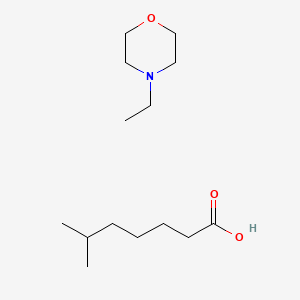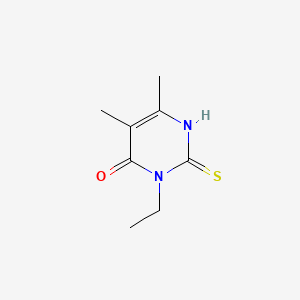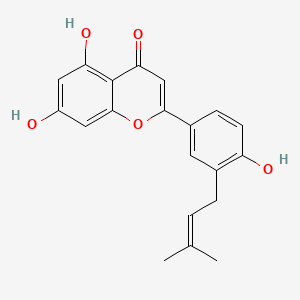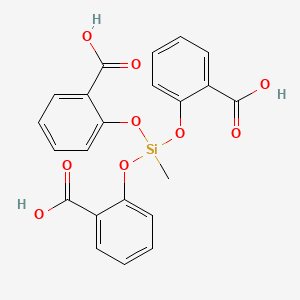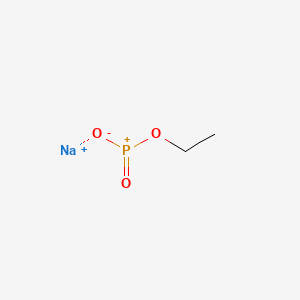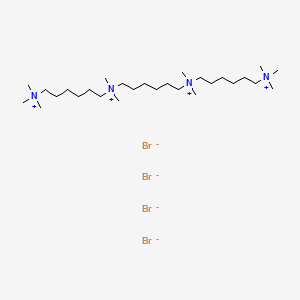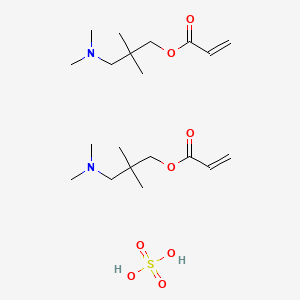
Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes an ethoxycarbonyl group and a cholan backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate typically involves multiple steps, including esterification and oxidation reactions. The starting materials often include cholanic acid derivatives, which undergo esterification with ethyl chloroformate in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: This compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of liver diseases and cholesterol-related conditions.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate involves its interaction with specific molecular targets in biological systems. The ethoxycarbonyl group can interact with enzymes, potentially inhibiting their activity. The cholan backbone may also play a role in modulating the compound’s effects on cellular pathways, particularly those related to cholesterol metabolism.
Comparación Con Compuestos Similares
- Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha,12alpha-dihydroxycholan-24-oate
- Methyl 3alpha-((ethoxycarbonyl)oxy)-7alpha-hydroxy-12-oxo-5-beta-cholan-24-oate
Comparison: Methyl 3alpha-((ethoxycarbonyl)oxy)-12-oxo-5-beta-cholan-24-oate is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.
Propiedades
Número CAS |
83918-75-6 |
|---|---|
Fórmula molecular |
C28H44O6 |
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H44O6/c1-6-33-26(31)34-19-13-14-27(3)18(15-19)8-9-20-22-11-10-21(17(2)7-12-25(30)32-5)28(22,4)24(29)16-23(20)27/h17-23H,6-16H2,1-5H3/t17-,18-,19-,20+,21-,22+,23+,27+,28-/m1/s1 |
Clave InChI |
IIKAPKMDLLYVKL-XBBAIHCVSA-N |
SMILES isomérico |
CCOC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC(=O)[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)OC)C)C |
SMILES canónico |
CCOC(=O)OC1CCC2(C(C1)CCC3C2CC(=O)C4(C3CCC4C(C)CCC(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


